Methyl 5-bromo-2-(2-methoxyethoxy)benzoate
Overview
Description
Methyl 5-bromo-2-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a bromine atom at the 5th position and a methoxyethoxy group at the 2nd position on the benzoic acid ring, with the carboxylic acid group esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(2-methoxyethoxy)benzoate typically involves the esterification of 5-Bromo-2-(2-methoxyethoxy)-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 5-substituted-2-(2-methoxyethoxy)-benzoic acid methyl ester derivatives.
Oxidation: Formation of 5-Bromo-2-(2-methoxyethoxy)-benzoic acid or its aldehyde derivative.
Reduction: Formation of 5-Bromo-2-(2-methoxyethoxy)-benzyl alcohol.
Scientific Research Applications
Methyl 5-bromo-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(2-methoxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the methoxyethoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzoic acid: Lacks the methoxyethoxy group, which may affect its reactivity and applications.
2-(2-Methoxyethoxy)-benzoic acid methyl ester: Lacks the bromine atom, which may influence its chemical properties and biological activities.
Uniqueness
Methyl 5-bromo-2-(2-methoxyethoxy)benzoate is unique due to the combination of the bromine atom and the methoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5-bromo-2-(2-methoxyethoxy)benzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a bromine atom at the 5-position of the benzoate ring and a methoxyethoxy group at the 2-position, which contributes to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with 2-methoxyethanol in the presence of acid catalysts such as sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion and high yield. Purification is achieved through recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through modulation of key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in macrophages, thereby mitigating inflammatory responses. This effect may be attributed to its ability to inhibit NF-kB activation, a critical transcription factor involved in inflammation.
The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on proteins and enzymes. The bromine atom enhances its reactivity, facilitating covalent modifications that can alter protein function. This interaction can modulate various cellular pathways, leading to observed biological effects.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C12H15BrO3 | Anticancer, Anti-inflammatory |
Methyl 5-bromo-2-methoxybenzoate | C9H9BrO3 | Antimicrobial |
Methyl 5-bromo-2-hydroxybenzoate | C9H9BrO3 | Antioxidant |
This table illustrates how this compound compares structurally and functionally with related compounds.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Study on Anti-inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory responses in LPS-stimulated macrophages. The findings revealed a substantial reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
methyl 5-bromo-2-(2-methoxyethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-5-6-16-10-4-3-8(12)7-9(10)11(13)15-2/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQPNONQHQEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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